N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE: is an organic compound derived from 1,2-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE typically involves the reaction of 1,2-phenylenediamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Cyclocondensation: Reacts with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino groups.
Common Reagents and Conditions:
Phenyl isothiocyanate: Used in cyclocondensation reactions.
Carbon disulfide and potassium hydroxide: Used in the formation of heterocyclic compounds.
Major Products:
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: Formed from cyclocondensation reactions.
Thiazolo[3,2-a]benzimidazoles: Formed from reactions with carbon disulfide.
Wissenschaftliche Forschungsanwendungen
N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
N-(penta-2,4-diyn-1-yl)-o-phenylenediamine: Similar structure but with a longer alkyne chain.
o-Phenylenediamine: The parent compound without the propynyl group.
Uniqueness: N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C9H10N2 |
---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-N-prop-2-ynylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7,10H2 |
InChI-Schlüssel |
JATZVLAMBGXXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC1=CC=CC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.